8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one
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Overview
Description
8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of a bromine atom at the 8th position, a butoxy group at the 7th position, a nitro group at the 6th position, and a phenyl group at the 2nd position of the benzopyran ring. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor flavanone, followed by nitration and butoxylation reactions. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) for bromination, nitric acid for nitration, and butyl alcohol in the presence of a base for butoxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenyl-4H-1-benzopyran-4-one: Similar structure but lacks the butoxy and nitro groups.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Contains hydroxy and methoxy groups instead of bromine and nitro groups.
Uniqueness
8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one is unique due to the presence of the butoxy and nitro groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
135878-77-2 |
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Molecular Formula |
C19H16BrNO5 |
Molecular Weight |
418.2 g/mol |
IUPAC Name |
8-bromo-7-butoxy-6-nitro-2-phenylchromen-4-one |
InChI |
InChI=1S/C19H16BrNO5/c1-2-3-9-25-19-14(21(23)24)10-13-15(22)11-16(26-18(13)17(19)20)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3 |
InChI Key |
WOPWCAUGPXVIOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C(=O)C=C(OC2=C1Br)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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